molecular formula C9H9ClF3NS B8031571 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B8031571
M. Wt: 255.69 g/mol
InChI Key: UAYLUEZVHOODLM-UHFFFAOYSA-N
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Description

3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (CAS: 1881292-85-8) is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a propan-2-ylsulfanyl (isopropylthio) substituent at position 2. This compound is synthesized using methods that prioritize low-toxicity solvents like dichloromethane, avoiding nitrile-based solvents to reduce environmental impact . It is supplied at 95% purity and is primarily used as an intermediate in pharmaceutical and agrochemical research .

Key physical properties include:

  • Molecular Formula: C₉H₈ClF₃N₂S
  • Molecular Weight: 280.68 g/mol
  • Purity: 95% (as reported by suppliers) .

Properties

IUPAC Name

3-chloro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NS/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYLUEZVHOODLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the isopropylthio and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The target compound’s structural analogs differ in substituents at positions 2 and 4, which influence reactivity, stability, and applications. Below is a comparative analysis:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (Target) Propan-2-ylsulfanyl C₉H₈ClF₃N₂S 280.68 N/A Pharmaceutical/agrochemical intermediate
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Nitro and trifluoromethoxy benzyloxy C₂₂H₁₄ClF₆N₂O₃ 542.80 122.1–124.8 Herbicidal research; 71.8% yield
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Chloromethyl C₇H₄Cl₂F₃N 240.02 N/A Reactive intermediate in synthesis
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 1-Methylhydrazino C₇H₇ClF₃N₃ 225.60 N/A Potential bioactive agent
3-Chloro-2-(2-chlorophenethyl)-5-(trifluoromethyl)pyridine (4.2a) 2-Chlorophenethyl C₁₄H₁₀Cl₂F₃N 324.14 N/A Rhodium-catalyzed arylation studies

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 7e (nitro and trifluoromethoxy substituents) exhibit higher molecular weights and melting points due to increased polarity, enhancing herbicidal activity .
  • Bioactivity: Hydrazino derivatives (e.g., 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine) are explored for medicinal chemistry due to their chelating properties .

Sulfanyl Derivatives Comparison

Sulfanyl (thioether) substituents are critical for modulating lipophilicity and metabolic stability:

Compound Name Sulfanyl Group Structure Molecular Weight (g/mol) Yield (%) Applications
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine Isopropylthio 280.68 N/A Intermediate in agrochemicals
3-Chloro-2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-(trifluoromethyl)pyridine (6-Chloropyridinyl)methylthio 353.71 N/A Pesticide research
3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine Dinitro-trifluoromethylphenylthio 438.71 N/A High reactivity for electrophilic substitution

Key Observations :

  • Bulkier Sulfanyl Groups (e.g., dinitro-trifluoromethylphenylthio) increase molecular weight and steric hindrance, reducing synthetic yields but enhancing pesticidal persistence .
  • Isopropylthio in the target compound balances lipophilicity and reactivity, making it suitable for scalable synthesis .

Functional Analogs in Agrochemicals

The trifluoromethyl-pyridine scaffold is common in pesticides. Notable examples:

Compound Name Structure Key Metabolites/Notes
Fluazinam 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine Metabolites (AMPA, DAPA) share trifluoromethyl and chloro groups; used as a fungicide
SC06 (Bioactive analog) 3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine Inhibits IGF-1 signaling; anticancer research

Key Observations :

  • Fluazinam ’s metabolites retain the trifluoromethyl-pyridine core, highlighting its metabolic stability .
  • SC06 demonstrates the versatility of the scaffold in targeting diverse biological pathways .

Biological Activity

3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a pyridine derivative with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological properties. This article summarizes its biological activities, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H8ClF3NC_8H_8ClF_3N. Its structure includes a chlorinated pyridine ring, a trifluoromethyl group, and a propan-2-ylsulfanyl substituent. These functional groups are significant in influencing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, fluorinated pyridine derivatives have shown significant potency against bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridineE. coli15 µg/mL
Similar Pyridine DerivativeP. aeruginosa1.3 µg/mL

This table illustrates the comparative efficacy of the compound against notable bacterial strains.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. A study on related pyridine derivatives revealed that they can act as inhibitors of key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (ecKAS III). For instance, one derivative exhibited an IC50 value of 5.6 µM against ecKAS III, suggesting a mechanism of action that could be relevant for antibiotic development .

Study on Antibacterial Properties

In a recent study, researchers synthesized several derivatives of pyridine and tested their antibacterial properties in vitro. The study found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial activity. The compound was included in this series and demonstrated moderate activity against Gram-negative bacteria .

Neuroprotective Potential

Another area of interest is the neuroprotective potential of sulfur-containing heterocycles. Compounds similar to 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. One study reported IC50 values ranging from 0.017 µM to 506 nM for various analogs, indicating promising neuroprotective properties .

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